molecular formula C27H37Cl2NO5 B580009 (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol CAS No. 503068-37-9

(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol

Cat. No. B580009
M. Wt: 526.495
InChI Key: OWOCWBVFWIFQCF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol, also known as (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol, is a useful research compound. Its molecular formula is C27H37Cl2NO5 and its molecular weight is 526.495. The purity is usually 95%.
BenchChem offers high-quality (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : One study discusses the synthesis of various compounds, including those similar to the chemical , and their antimicrobial activity. These compounds show variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Electrochemical Properties : Another research focuses on the synthesis of compounds with similar structures, investigating their electrochemical properties. This study is significant for applications in materials science, particularly in the development of silicon phthalocyanines (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).

  • Reactivity Studies : A study on the reactivity of compounds related to the chemical reveals the formation of different chromanone and chromenone products, which could have implications in chemical synthesis and drug development (El‐Shaaer, Abdel-Monem, Ibrahim, & Ibrahim, 2014).

  • Photophysical and Biological Potential : Research into the development of fluorescent near-infrared probes for biomedical applications discusses compounds structurally similar to the chemical of interest. This research is vital for the development of new diagnostic tools in medicine (Leitão et al., 2015).

  • Catalytic Transfer Hydrogenolysis : A study explores the use of certain catalysts in producing important intermediates of pharmaceutical compounds, demonstrating the chemical's relevance in drug synthesis (Shi, 2012).

  • Synthesis of Nucleoside Analogs : Research into the synthesis of nucleoside analogs, which are crucial in antiviral therapy, refers to compounds structurally similar to the chemical . This highlights its potential in the development of treatments for diseases like HIV and HBV (Wu, Zhang, Meng, & Qing, 2004).

properties

IUPAC Name

(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37Cl2NO5/c1-27(2)34-18-21-16-20(10-11-26(21)35-27)25(31)17-30-12-5-3-4-6-13-32-14-15-33-19-22-23(28)8-7-9-24(22)29/h7-11,16,25,30-31H,3-6,12-15,17-19H2,1-2H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOCWBVFWIFQCF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CNCCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNCCCCCCOCCOCC3=C(C=CC=C3Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol

CAS RN

503068-37-9
Record name (1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Q Zhang, Z Wang, Q Liu, Z Cui, K Xu, C Wang, S Liu… - Tetrahedron, 2023 - Elsevier
The development of an improved manufacturing process for the active ingredient vilanterol trifenatate, a potent drug for the treatment of chronic obstructive pulmonary disease (COPD), …
Number of citations: 2 www.sciencedirect.com

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